molecular formula C25H23NO6 B2360312 3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one CAS No. 864751-65-5

3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one

Cat. No.: B2360312
CAS No.: 864751-65-5
M. Wt: 433.46
InChI Key: IVMHROGXLWEUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of two dimethoxyphenyl groups and an amino group attached to the chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2,4-dimethoxyaniline.

    Condensation Reaction: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 2,4-dimethoxyaniline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a base, such as potassium carbonate, to form the chromen-4-one core structure.

    Final Product Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced chromen-4-one derivatives.

    Substitution: Alkylated or acylated amino derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: It is explored for its use in organic electronics and optoelectronic devices due to its unique electronic properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.

    Pathway Modulation: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

    DNA Interaction: The compound can intercalate into DNA, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)chromen-4-one: Lacks the amino group at the 7-position.

    7-Amino-3-(3,4-dimethoxyphenyl)chromen-4-one: Similar structure but with different substitution patterns.

    3-(2,4-Dimethoxyphenyl)chromen-4-one: Lacks the amino group and has different substitution on the phenyl ring.

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one is unique due to the presence of both dimethoxyphenyl groups and the amino group at the 7-position, which confer distinct electronic and steric properties. These properties enhance its potential as a therapeutic agent and its utility in material science applications.

Properties

IUPAC Name

7-(2,4-dimethoxyanilino)-3-(3,4-dimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-28-17-7-9-20(23(13-17)30-3)26-16-6-8-18-22(12-16)32-14-19(25(18)27)15-5-10-21(29-2)24(11-15)31-4/h5-14,26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMHROGXLWEUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.